
N-Acetyl Sulfadiazine-13C6
Overview
Description
N-Acetyl Sulfadiazine-¹³C₆ is a stable isotope-labeled derivative of sulfadiazine, a sulfonamide antibiotic. It serves as a critical internal standard in pharmacokinetic and metabolic studies, enabling precise quantification via mass spectrometry by minimizing interference from endogenous compounds . The compound is synthesized by acetylating sulfadiazine, replacing six carbon atoms with ¹³C isotopes at specific positions (typically the benzene ring) to ensure isotopic purity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Sulfadiazine-13C6 involves the acetylation of sulfadiazine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the incorporation of the carbon-13 isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped to handle isotopic labeling and large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Sulfadiazine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Acetyl Sulfadiazine-13C6 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of sulfadiazine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of sulfadiazine in the body.
Industry: Applied in quality control and validation of analytical methods for sulfadiazine and its derivatives.
Mechanism of Action
N-Acetyl Sulfadiazine-13C6 exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound disrupts bacterial folic acid synthesis, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₃¹³C₆N₄O₃S (exact structure depends on labeling position)
- CAS Number : 1217089-17-2 (labeled form; unlabeled parent: 127-74-2)
- Applications : Metabolic tracer studies, veterinary residue analysis, and quality control in pharmaceutical testing .
Discrepancies in CAS numbers between sources (e.g., vs. 6) highlight the importance of verifying isotopic labeling status when sourcing this compound.
Comparison with Similar Isotope-Labeled Sulfonamides
Structural and Isotopic Differences
Table 1: Key Comparative Data
*Calculated based on isotopic enrichment.
Structural Insights :
- N-Acetyl Sulfadiazine-¹³C₆ differs from Sulfamethazine-¹³C₆ in the heterocyclic moiety: sulfadiazine contains a pyrimidine ring, whereas sulfamethazine has a dimethylpyrimidine group .
- Sulfathiazole-(phenyl-¹³C₆) replaces the pyrimidine with a thiazole ring, altering antibacterial specificity .
Research Findings and Practical Considerations
- Stability : ¹³C-labeled compounds exhibit superior stability over deuterated analogs in long-term storage, as ¹³C bonds are less prone to isotopic exchange .
- Supplier Variability: N-Acetyl Sulfadiazine-¹³C₆ is available from Toronto Research Chemicals (25 mg, $360) and Santa Cruz Biotechnology (5 mg, $360), with purity ≥98% . Competitors like Witega and Dr. Ehrenstorfer offer analogous compounds (e.g., Sulfalene-¹³C₆) at comparable prices .
- Regulatory Use : These compounds are essential for validating methods per USP guidelines, ensuring accuracy in detecting sulfonamide residues .
Biological Activity
N-Acetyl Sulfadiazine-13C6 (NAS-13C6) is a stable isotopic derivative of sulfadiazine, a sulfonamide antibiotic. This compound is primarily utilized in metabolic studies due to its unique carbon-13 labeling, which enhances tracking and analysis in biological systems. Understanding the biological activity of NAS-13C6 is crucial for elucidating its role in pharmacokinetics, metabolism, and potential therapeutic applications.
This compound has the molecular formula C₁₂H₁₂N₄O₃S, with specific carbon atoms enriched with the carbon-13 isotope. This isotopic labeling allows researchers to trace the compound's metabolic pathways more effectively than non-labeled counterparts.
Key Features:
- Molecular Formula: C₁₂H₁₂N₄O₃S
- Isotopic Labeling: Carbon-13 at six positions
- Class: Sulfonamide antibiotic
NAS-13C6 acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is integral to the folic acid synthesis pathway in bacteria. By inhibiting this enzyme, NAS-13C6 prevents the conversion of para-aminobenzoic acid (PABA) into folate, essential for bacterial growth and replication. This mechanism mirrors that of its parent compound, sulfadiazine.
Biological Activity
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Antibacterial Properties:
- NAS-13C6 exhibits antibacterial activity similar to sulfadiazine against various Gram-positive and Gram-negative bacteria. Its efficacy stems from its ability to inhibit folate synthesis, thereby stunting bacterial growth.
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Metabolic Studies:
- The primary application of NAS-13C6 is in studying sulfadiazine metabolism. When administered, researchers can analyze its metabolites using mass spectrometry techniques to track the fate of the carbon-13 label. This helps in understanding the metabolic pathways involved in sulfadiazine breakdown and its pharmacokinetic profile.
- Pharmacokinetics:
Case Studies
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Metabolism Tracking:
- A study demonstrated that administering NAS-13C6 allows for detailed tracking of sulfadiazine metabolism in vivo. By analyzing urine and plasma samples, researchers were able to quantify the levels of NAS-13C6 and its metabolites, providing insights into absorption and excretion dynamics.
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Drug Interaction Studies:
- Investigations into NAS-13C6's interactions with cytochrome P450 enzymes reveal its potential influence on drug metabolism. Such interactions may affect the therapeutic efficacy of co-administered medications.
Comparative Analysis
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₂H₁₂N₄O₃S | Carbon-13 labeled; used for metabolic studies |
Sulfadiazine | C₉H₉N₃O₂S | Parent compound; lacks carbon-13 labeling |
Sulfathiazole | C₉H₉N₃O₂S₂ | Broader spectrum; contains thiazole ring |
N-Acetyl L-Cysteine | C₅H₉N₃O₃S | Antioxidant properties; different mechanism |
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of N-Acetyl Sulfadiazine-13C6 in experimental samples?
Methodological Answer:
- Use liquid chromatography–high-resolution mass spectrometry (LC-HRMS) to distinguish the isotopic signature of -labeled N-Acetyl Sulfadiazine from unlabeled analogs.
- Validate purity via nuclear magnetic resonance (NMR) to confirm the absence of unacetylated sulfadiazine or residual solvents.
- Cross-reference with certified reference materials (CRMs) and isotopic enrichment data provided by analytical standards (e.g., molecular weight: 276.29 g/mol for labeled sulfonamides) .
Q. What analytical techniques are optimal for quantifying this compound in environmental matrices?
Methodological Answer:
- Employ isotope dilution mass spectrometry (IDMS) with -labeled internal standards to correct for matrix effects and ionization efficiency.
Advanced Research Questions
Q. How can isotopic labeling (e.g., 13C6^{13}\text{C}_613C6) improve the study of sulfadiazine metabolism in microbial systems?
Methodological Answer:
- Design isotope tracing experiments to track acetylated metabolites in microbial degradation pathways. Use compound-specific isotope analysis (CSIA) to quantify enrichment in metabolic byproducts.
Q. What experimental strategies resolve discrepancies in reported degradation rates of this compound across studies?
Methodological Answer:
- Perform controlled batch experiments under standardized conditions (e.g., OECD 308 guidelines) to isolate environmental variables (e.g., redox potential, microbial consortia).
Q. How can researchers optimize synthesis protocols for this compound to achieve >99% isotopic purity?
Methodological Answer:
- Use stepwise acetylation under anhydrous conditions with -labeled acetic anhydride. Monitor reaction progress via ultra-high-performance liquid chromatography (UHPLC) .
- Apply Box-Behnken experimental designs to optimize temperature, catalyst concentration, and reaction time. Validate purity via isotope ratio mass spectrometry (IRMS) .
Q. What methodologies validate the stability of 13C^{13}\text{C}13C-labeled N-Acetyl Sulfadiazine in long-term environmental fate studies?
Methodological Answer:
- Conduct accelerated stability testing under extreme pH and UV exposure to predict degradation kinetics.
Q. Data Analysis & Interpretation
Q. How should researchers address isotopic fractionation effects in kinetic studies using this compound?
Methodological Answer:
- Calculate enrichment factors (ε) using Rayleigh equations to correct for isotope effects during biodegradation.
Q. What statistical approaches are recommended for interpreting large datasets from high-throughput sulfonamide metabolism studies?
Methodological Answer:
- Apply principal component analysis (PCA) to reduce dimensionality in metabolomic data.
- Use partial least squares regression (PLSR) to correlate isotopic tracer data with enzyme activity profiles. Tools like SIMCA or R packages (e.g., PLS) are suitable .
Q. Ethical & Reporting Standards
Q. How can researchers ensure compliance with open-access data policies when publishing studies on labeled sulfonamides?
Methodological Answer:
- Deposit raw isotopic datasets in repositories like Zenodo or Figshare , adhering to FAIR principles.
Q. What protocols mitigate risks of cross-contamination in labs handling 13C^{13}\text{C}13C-labeled compounds?
Methodological Answer:
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3+1,4+1,5+1,6+1,10+1,11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-BULCFLCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)NC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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